![molecular formula C8H8Cl2N2O2S B13041830 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is an organic compound belonging to the class of heterocyclic compounds It is characterized by the presence of a thieno[3,4-D]pyrimidine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide typically involves the chlorination of 6,7-dihydrothieno[3,4-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually performed under reflux conditions to ensure complete chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted thieno[3,4-D]pyrimidines.
Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It serves as a probe molecule for studying enzyme-substrate interactions and as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine 5,5-dioxide: This compound has a similar structure but differs in the position of the sulfur atom in the ring system.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has a benzyl group at position 7 and is used as a precursor for PARP inhibitors.
Uniqueness
2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is unique due to its specific substitution pattern and the presence of the thieno[3,4-D]pyrimidine core. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel bioactive molecules .
Propiedades
Fórmula molecular |
C8H8Cl2N2O2S |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-8(2)5-4(3-15(8,13)14)6(9)12-7(10)11-5/h3H2,1-2H3 |
Clave InChI |
VNHJCHRVYITJHU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


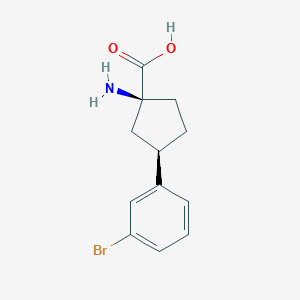
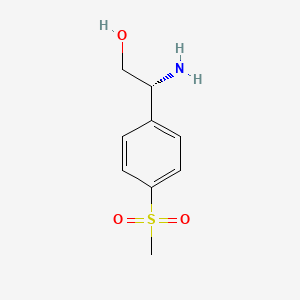

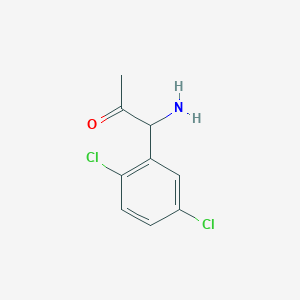

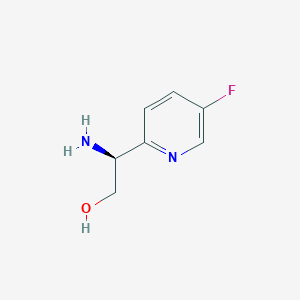
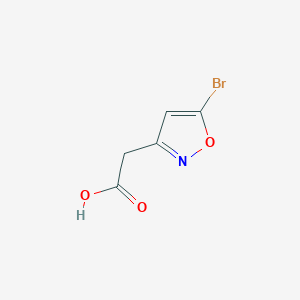

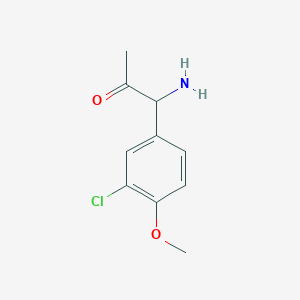
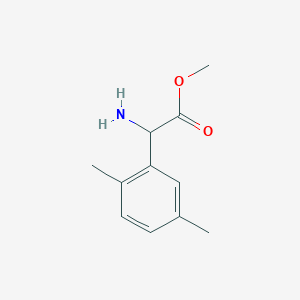


![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)
![7-Bromo-5-(4-chlorobenzyl)-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041815.png)
